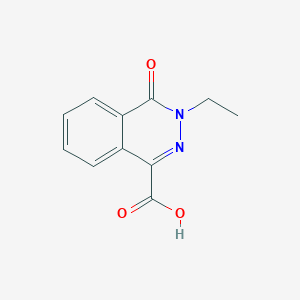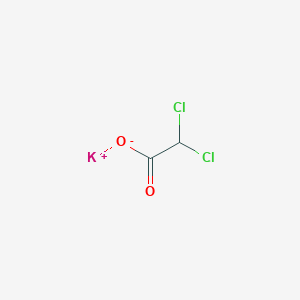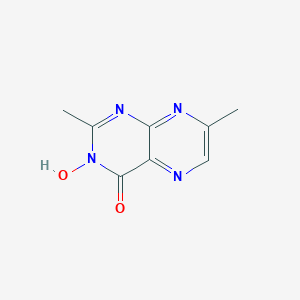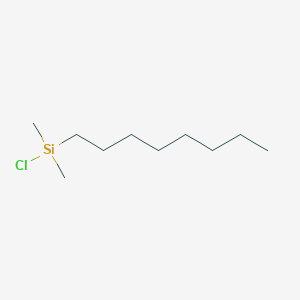
2-氨基丙醇盐酸盐
描述
2-Aminopropanol hydrochloride, also known as 1-amino-2-propanol hydrochloride, is an organic compound with the molecular formula C₃H₉NO·HCl. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
科学研究应用
2-Aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
作用机制
Target of Action
2-Aminopropanol hydrochloride primarily targets the enzyme Ethanolamine Ammonia-Lyase . This enzyme plays a crucial role in the catalytic deamination of 2-aminopropanol as well as ethanolamine .
Mode of Action
The interaction of 2-Aminopropanol hydrochloride with its target enzyme, Ethanolamine Ammonia-Lyase, results in a paramagnetic species known as the 2-aminopropanol-l-y1 radical . This radical is generated through a first-order process with a rate constant of 7 s^-1 . The formation of this radical is kinetically competent with respect to overall catalysis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminopropanol hydrochloride is the deamination of 2-aminopropanol . This process is catalyzed by Ethanolamine Ammonia-Lyase and results in the formation of the 2-aminopropanol-l-y1 radical . The radical then participates in further reactions, affecting downstream biochemical processes .
Pharmacokinetics
The compound’s interaction with its target enzyme and its transformation into a paramagnetic species suggest that it may have unique pharmacokinetic properties .
Result of Action
The action of 2-Aminopropanol hydrochloride results in the formation of the 2-aminopropanol-l-y1 radical . This radical is a key intermediate in the deamination of 2-aminopropanol, leading to changes in downstream biochemical processes .
Action Environment
The formation of the 2-aminopropanol-l-y1 radical suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
生化分析
Biochemical Properties
2-Aminopropanol hydrochloride interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the adenosylcobalamin-dependent deamination process catalyzed by ethanolamine ammonia-lyase . This enzyme also catalyzes the conversion of L-2-aminopropanol to propionaldehyde and ammonia . The nature of these interactions involves the transfer of hydrogen atoms, leading to the formation of different products .
Cellular Effects
The effects of 2-Aminopropanol hydrochloride on cellular processes are not fully understood due to limited research. It is known that its parent compound, 2-aminopropanol, influences cell function. For instance, it is involved in the deamination process, which is crucial for amino acid metabolism
Molecular Mechanism
The molecular mechanism of 2-Aminopropanol hydrochloride involves its interaction with enzymes such as ethanolamine ammonia-lyase. This enzyme catalyzes the adenosylcobalamin-dependent deamination of 2-aminopropanol, leading to the formation of different products . The process involves hydrogen transfer steps, which are crucial for the rearrangement of propanolamine .
Temporal Effects in Laboratory Settings
Related compounds such as 2-amino-2-methyl-1-propanol have been studied for their temporal effects, showing changes in their effects over time .
Metabolic Pathways
2-Aminopropanol hydrochloride is involved in the adenosylcobalamin-dependent deamination process, which is a part of amino acid metabolism . This process involves the interaction of 2-Aminopropanol hydrochloride with enzymes such as ethanolamine ammonia-lyase .
Subcellular Localization
Its parent compound, 2-aminopropanol, is known to be involved in biochemical reactions occurring in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions
2-Aminopropanol hydrochloride can be synthesized through several methods. One common method involves the reaction of propylene oxide with anhydrous liquid ammonia in the presence of a Lewis acid-modified strong-acid cation exchange resin. The reaction is carried out at a temperature range of 60-120°C and a pressure range of 1-8 MPa. After the reaction, the product is purified through rectification .
Another method involves the ring-opening addition reaction of propylene oxide with hydrochloric acid to form 2-chloro-1-propanol. This intermediate is then subjected to aminolysis with liquid ammonia to yield 2-aminopropanol .
Industrial Production Methods
Industrial production of 2-aminopropanol hydrochloride typically follows the same synthetic routes mentioned above but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 2-Aminopropanal or 2-aminopropanone.
Reduction: Various secondary or tertiary amines.
Substitution: Different substituted amino alcohols.
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropanol:
2-Aminoethanol:
Uniqueness
2-Aminopropanol hydrochloride is unique due to its specific combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility and reactivity make it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
2-aminopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDODBFXWRWFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276093, DTXSID70884233 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-23-6, 17016-92-1 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQC204N04O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride in the context of this research?
A1: dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride (IV) is a crucial intermediate in the synthesis of racemic chloramphenicol []. The research paper details a novel synthesis pathway for this compound, highlighting its importance in pharmaceutical chemistry.
Q2: What key chemical transformation is involved in the synthesis of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride?
A2: The synthesis involves treating 1-phenyl-2-amino-3-ethoxypropanol hydrochloride (V) with concentrated hydrochloric acid under high pressure in a sealed tube []. This process simultaneously converts the ethoxy group to a hydroxyl group and replaces the secondary hydroxyl group with chlorine, ultimately yielding dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B101596.png)











![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)

